molecular formula C11H8O4 B15069519 1-Oxo-1H-2-benzopyran-3-yl acetate CAS No. 31913-57-2

1-Oxo-1H-2-benzopyran-3-yl acetate

Cat. No.: B15069519
CAS No.: 31913-57-2
M. Wt: 204.18 g/mol
InChI Key: XCLYQCUUCGYXKR-UHFFFAOYSA-N
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Description

1-Oxo-1H-2-benzopyran-3-yl acetate is an organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in various natural products and synthetic compounds. This compound is characterized by a benzopyran core with an acetate group attached, making it a versatile molecule in both synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1H-2-benzopyran-3-yl acetate can be synthesized through various methods. One common approach involves the reaction of 1-oxo-1H-2-benzopyran-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the acetate ester.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign solvents and catalysts is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1H-2-benzopyran-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-oxo-1H-2-benzopyran-3-carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the compound can yield 1H-2-benzopyran-3-yl acetate, where the keto group is reduced to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 1-Oxo-1H-2-benzopyran-3-carboxylic acid.

    Reduction: 1H-2-benzopyran-3-yl acetate.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

1-Oxo-1H-2-benzopyran-3-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-oxo-1H-2-benzopyran-3-yl acetate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation. For example, it can inhibit the activity of certain kinases involved in cancer cell growth.

Comparison with Similar Compounds

1-Oxo-1H-2-benzopyran-3-yl acetate can be compared with other benzopyran derivatives:

    1-Oxo-1H-2-benzopyran-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an acetate group. It has different reactivity and biological properties.

    1H-2-Benzopyran-3-yl acetate: Lacks the keto group, resulting in different chemical behavior and applications.

    Benzopyran-annulated pyrano[2,3-c]pyrazoles: These compounds have additional fused rings, leading to unique biological activities and synthetic applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

31913-57-2

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

(1-oxoisochromen-3-yl) acetate

InChI

InChI=1S/C11H8O4/c1-7(12)14-10-6-8-4-2-3-5-9(8)11(13)15-10/h2-6H,1H3

InChI Key

XCLYQCUUCGYXKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=CC=CC=C2C(=O)O1

Origin of Product

United States

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